molecular formula C17H20N2O2S B10986319 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B10986319
M. Wt: 316.4 g/mol
InChI Key: QBAYOVWUBKEZCH-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound. It features a chromenyl group, a thiazolyl group, and an acetamide linkage, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate aldehyde under acidic conditions.

    Thiazole Formation: The thiazolyl group is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling Reaction: The final step involves coupling the chromenyl intermediate with the thiazolyl intermediate using an acylation reaction to form the acetamide linkage. This step typically requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl group can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The thiazolyl group can be reduced to form thiazolidine derivatives.

    Substitution: The acetamide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the synthesis of novel polymers or as a building block for advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: The thiazole moiety is known for its antimicrobial properties, making this compound a candidate for antimicrobial studies.

Medicine

    Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Cosmetics: Possible application in skincare products for its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Oxidative Stress Modulation: The chromenyl group can scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The specific substitution pattern on the chromenyl and thiazolyl groups imparts unique chemical and biological properties.
  • Biological Activity : The combination of chromenyl and thiazolyl groups may result in synergistic effects, enhancing its biological activity compared to similar compounds.

This comprehensive overview highlights the significance of This compound in various scientific and industrial fields

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H20N2O2S/c1-11-10-22-16(18-11)19-15(20)9-12-4-5-14-13(8-12)6-7-17(2,3)21-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,19,20)

InChI Key

QBAYOVWUBKEZCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

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